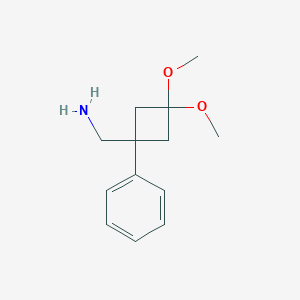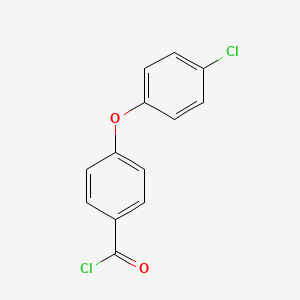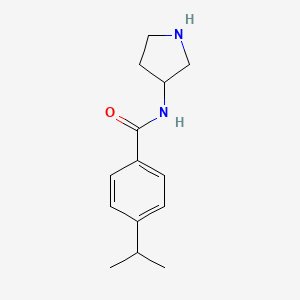
4-Methoxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-1-carboxamide typically involves the amidation of 4-methoxypiperidine with a suitable carboxylic acid derivative. One common method is the catalytic amidation of carboxylic acids, where the carboxylic acid is activated using a coupling reagent or catalyst to form an intermediate, which then reacts with 4-methoxypiperidine to form the desired amide . Another method involves the direct amidation of esters with amines under neutral conditions, often using microwave-assisted synthesis to accelerate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Methoxypiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to target DNA gyrase in certain bacterial species, leading to the inhibition of DNA replication and bacterial cell death . The compound may also interact with other enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
4-Methoxypiperidine: A derivative with a methoxy group at the 4-position, similar to 4-Methoxypiperidine-1-carboxamide but lacking the carboxamide group.
N-(Cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide: A closely related compound with a cyclopropylmethyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-methoxypiperidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
QPIIOQCTGSISMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)




![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B13881399.png)
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)

![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
